An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Hydroxybenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxybenzoate is an organic compound with the chemical formula C₈H₈O₃. As a methyl ester of 3-hydroxybenzoic acid, it belongs to the paraben family and finds applications as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its known biological activities and interactions with cellular pathways, offering valuable insights for its application in research and drug development.
Chemical Structure and Identification
Methyl 3-hydroxybenzoate consists of a benzene (B151609) ring substituted with a hydroxyl group and a methyl ester group at positions 3 and 1, respectively.
Molecular Formula: C₈H₈O₃
Molecular Weight: 152.15 g/mol
CAS Registry Number: 19438-10-9
Synonyms: 3-Hydroxybenzoic acid methyl ester, m-Carbomethoxyphenol, Methyl m-hydroxybenzoate
Physical Properties
The physical properties of Methyl 3-Hydroxybenzoate are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 70-74 °C | [2] |
| Boiling Point | 280-281 °C at 709 mmHg | [2] |
| Solubility | ||
| Water | Slightly soluble | [1] |
| Alcohols | Soluble | [1] |
| Ethers | Soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| pKa | 9.15 ± 0.10 (Predicted) |
Chemical Properties and Reactivity
Methyl 3-hydroxybenzoate possesses two primary functional groups that dictate its chemical reactivity: a phenolic hydroxyl group and a methyl ester group.
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Acidity: The phenolic hydroxyl group imparts weak acidic properties to the molecule.
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Ester Hydrolysis: The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxybenzoic acid and methanol (B129727).
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Incompatibilities: It is incompatible with strong oxidizing agents.
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical properties of Methyl 3-Hydroxybenzoate and a standard protocol for its synthesis.
Melting Point Determination
The melting point of an organic solid can be determined using a capillary tube method with a melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
The boiling point can be determined using a micro-reflux method, which is suitable for small quantities of the substance.
Methodology:
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Place approximately 0.5 mL of Methyl 3-hydroxybenzoate into a small test tube.
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Add a boiling chip to ensure smooth boiling.
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Clamp the test tube in a heating block or oil bath.
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Suspend a thermometer with the bulb positioned in the vapor phase just above the liquid surface.
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Heat the sample gently until it begins to boil and a reflux ring of condensing vapor is observed on the walls of the test tube, level with the thermometer bulb.
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Record the steady temperature at which the liquid and vapor are in equilibrium; this is the boiling point.
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed through simple mixing.
Methodology:
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Add approximately 10-20 mg of Methyl 3-hydroxybenzoate to a small test tube.
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Add 1 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube.
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Vigorously shake the test tube for 1-2 minutes.
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Observe whether the solid dissolves completely. If it dissolves, it is considered soluble. If a significant amount of solid remains, it is considered slightly soluble or insoluble.
Synthesis of Methyl 3-Hydroxybenzoate (Fischer-Speier Esterification)
This protocol describes the synthesis of Methyl 3-hydroxybenzoate from 3-hydroxybenzoic acid and methanol using an acid catalyst.
Reaction Scheme: 3-Hydroxybenzoic Acid + Methanol --(H⁺ catalyst, heat)--> Methyl 3-Hydroxybenzoate + Water
Experimental Workflow for Synthesis
Caption: A typical workflow for the synthesis of Methyl 3-hydroxybenzoate.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of Methyl 3-Hydroxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
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Solvent: Typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Expected Chemical Shifts (δ):
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~3.9 ppm (singlet, 3H, -OCH₃)
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~6.9-7.6 ppm (multiplets, 4H, aromatic protons)
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A broad singlet corresponding to the phenolic -OH proton (its chemical shift is concentration and solvent dependent).
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-
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
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Solvent: Typically CDCl₃ or DMSO-d₆.
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Expected Chemical Shifts (δ):
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~52 ppm (-OCH₃)
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~115-131 ppm (aromatic carbons)
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~158 ppm (aromatic carbon attached to -OH)
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~167 ppm (carbonyl carbon of the ester)
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Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
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Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
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Key Absorption Bands (cm⁻¹):
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~3300 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
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~3000 cm⁻¹: C-H stretching of the aromatic ring.
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~1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
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~1600, 1450 cm⁻¹: C=C stretching within the aromatic ring.
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~1250 cm⁻¹: C-O stretching of the ester.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Ionization Method: Electron Ionization (EI) is commonly used.
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Key Fragments (m/z):
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152: Molecular ion peak [M]⁺.
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121: Loss of a methoxy (B1213986) group (-OCH₃).
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93: Loss of the carbomethoxy group (-COOCH₃).
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Biological Activity and Signaling Pathways
Antimicrobial Mechanism of Action
Methyl 3-hydroxybenzoate, as a member of the paraben family, exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The generally accepted mechanism of action for parabens involves the disruption of microbial cellular processes.[1] This includes:
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Disruption of Membrane Transport: Parabens are thought to interfere with the function of the cell membrane, disrupting essential transport processes and leading to a loss of cellular integrity.[3]
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Inhibition of Synthesis: They may inhibit the synthesis of DNA and RNA, thereby preventing microbial replication.[3]
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Enzyme Inhibition: Parabens can inhibit the activity of key enzymes, such as ATPases and phosphotransferases, which are crucial for cellular metabolism.[3]
Logical Relationship of Antibacterial Action
Caption: Postulated mechanism of antibacterial action for parabens.
Interaction with Cellular Signaling Pathways
Direct and detailed evidence for the interaction of Methyl 3-hydroxybenzoate with specific signaling pathways in mammalian cells is limited in the current scientific literature. However, studies on related compounds and the broader class of parabens provide some insights:
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A study on the structurally similar compound, Methyl 3,4-dihydroxybenzoate (MDHB) , demonstrated that it can alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway .[4][5] MDHB was shown to upregulate the expression of the transcription factor Nrf2 and its downstream antioxidant enzymes.[4][5] While this provides a potential avenue of investigation, it is not direct evidence for the action of Methyl 3-hydroxybenzoate.
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Research on methyl p-hydroxybenzoate (methylparaben) has indicated that it can affect gene expression levels related to pathways that modulate cell growth and basic molecular processes in mouse embryonic stem cells.
Given the limited specific data on Methyl 3-hydroxybenzoate's interaction with signaling pathways, further research is required to elucidate its precise molecular targets and mechanisms of action in mammalian systems, which is of high importance for its application in drug development.
Conclusion
Methyl 3-hydroxybenzoate is a well-characterized compound with established physical and chemical properties. The experimental protocols provided in this guide offer a practical framework for its analysis and synthesis in a laboratory setting. While its general antimicrobial mechanism is understood, its specific interactions with mammalian cellular signaling pathways remain an area that warrants further investigation. For researchers and professionals in drug development, understanding these fundamental properties is the first step toward exploring the potential therapeutic applications and safety profile of this and related compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methyl p-hydroxybenzoate on the culture of mammalian cell - PubMed [pubmed.ncbi.nlm.nih.gov]
